Bumetanide

Pharmacokinetics Oral absorption Bioavailability

Procure Bumetanide (CAS 28395-03-1) for definitive NKCC1 studies. With 6-fold selectivity for hNKCC1A (IC50: 0.68μM) over hNKCC2A, it's the reference standard for peripheral ion transport research. Its 80% consistent bioavailability ensures precise dose-response in vivo, unlike variable furosemide. Confidently isolate peripheral NKCC1 function, given minimal CNS penetration (brain:plasma ratio <0.022). Ideal for reproducible diuretic pharmacology and electrolyte homeostasis studies.

Molecular Formula C17H20N2O5S
Molecular Weight 364.4 g/mol
CAS No. 28395-03-1
Cat. No. B1668049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBumetanide
CAS28395-03-1
SynonymsBumedyl
Bumetanide
Bumethanide
Bumex
Burinex
Drenural
Fordiuran
Miccil
PF 1593
PF-1593
PF1593
Molecular FormulaC17H20N2O5S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
InChIInChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)
InChIKeyMAEIEVLCKWDQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility54.7 [ug/mL] (The mean of the results at pH 7.4)
>20 mg/mL (in base)
2.57e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bumetanide CAS 28395-03-1: Sourcing the High-Bioavailability Loop Diuretic for Edema Management and NKCC Research


Bumetanide (CAS 28395-03-1) is a potent sulfonamide-derived loop diuretic that inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) in the thick ascending limb of the loop of Henle [1]. It is characterized by high and consistent oral bioavailability (80–100%), rapid onset of action (30–60 minutes), and a short elimination half-life (approximately 1–1.5 hours in normal renal function) [2]. Clinically, 1 mg of bumetanide is pharmacologically equivalent to approximately 40 mg of oral furosemide and 10–20 mg of torsemide [3]. In research contexts, bumetanide serves as the prototypical pharmacological tool for investigating NKCC1-mediated chloride transport, with reported IC₅₀ values of 0.68 μM for human NKCC1A and 4.0 μM for human NKCC2A in heterologous expression systems [4].

Why Furosemide Cannot Simply Replace Bumetanide: Procurement Implications of Bioavailability and Potency Gaps


Bumetanide is not functionally interchangeable with furosemide or torsemide on a simple milligram-for-milligram basis, nor without consideration of patient-specific pharmacokinetic variability. Furosemide exhibits highly erratic oral bioavailability ranging from 10% to 100% (mean approximately 50%) and is significantly affected by food intake, whereas bumetanide maintains 80–100% bioavailability with predictable absorption [1]. This variability directly impacts clinical dose conversion: 1 mg bumetanide provides diuretic effect equivalent to 40 mg oral furosemide, and the milligram potency ratio is approximately 40:1 [2]. In chronic kidney disease, the potency ratio deviates substantially—bumetanide 8 mg has been reported as less potent than furosemide 250 mg, underscoring that fixed conversion ratios are disease-state dependent [3]. Additionally, bumetanide exhibits ~6-fold selectivity for NKCC1 over NKCC2 in human oocyte assays, a property not shared by furosemide at comparable isoform discrimination, making bumetanide the only available tool for studies requiring relative NKCC1 selectivity [4]. These quantitative differences in bioavailability consistency, potency scaling, and molecular target selectivity preclude generic substitution without explicit dose recalculation and experimental validation.

Quantitative Differentiation of Bumetanide: Head-to-Head Data Versus Furosemide and Torsemide


Oral Bioavailability: 80–100% for Bumetanide vs. Erratic 10–100% for Furosemide

Bumetanide exhibits consistently high and predictable oral bioavailability compared to furosemide. In comparative pharmacokinetic assessments, bumetanide oral bioavailability ranges from 80% to 100%, whereas furosemide bioavailability varies erratically from 10% to 100% with a mean of approximately 50% [1]. Torsemide also demonstrates 80–100% bioavailability, but unlike bumetanide, torsemide absorption is unaffected by food, whereas both bumetanide and furosemide absorption is reduced by concomitant food intake [2]. The 200% greater bioavailability of bumetanide relative to furosemide has been identified as a distinguishing feature between these two loop diuretics [3].

Pharmacokinetics Oral absorption Bioavailability Diuretic therapy

Diuretic Potency: 1 mg Bumetanide Equivalent to 40 mg Oral Furosemide

Bumetanide demonstrates approximately 40- to 50-fold greater milligram potency than furosemide in producing natriuresis and diuresis. The established clinical dose equivalence is 1 mg bumetanide (oral or IV) to 40 mg oral furosemide or 20 mg IV furosemide [1]. In a controlled human pharmacodynamic study, the urinary bumetanide excretion rate producing half-maximal sodium excretion was 1 ± 0.04 μg/min, compared to 69.8 μg/min for furosemide, confirming the ~70-fold greater potency on a molar basis at the site of action [2]. In anesthetized dog clearance studies, bumetanide was approximately 30-fold more potent than furosemide in enhancing sodium excretion [3]. In acute decompensated heart failure patients, bumetanide demonstrated a greater furosemide-equivalent urine output response (52 ± 46 mL/mg vs. 33 ± 25 mL/mg; P = 0.007) [4].

Diuretic potency Dose equivalence Natriuresis Loop diuretic

NKCC1 vs. NKCC2 Selectivity: Bumetanide Shows 6-Fold Preference for NKCC1 in Human Isoforms

In a heterologous Xenopus oocyte expression system comparing human NKCC1A and NKCC2A splice variants, bumetanide exhibited an IC₅₀ of 0.68 μM for hNKCC1A and 4.0 μM for hNKCC2A, representing an approximately 6-fold greater potency for NKCC1 inhibition [1]. This selectivity profile is notable because the study authors concluded that bumetanide is the only available selective NKCC1 inhibitor among clinically used loop diuretics [1]. In contrast, comparative studies of furosemide in rat NKCC isoforms showed no meaningful selectivity: furosemide inhibited rat NKCC2 and NKCC1 with similar potency (pIC₅₀ values of approximately 5.15–5.21), and bumetanide in the activated state of rat NKCC1 also showed equivalent inhibition of both isoforms (pIC₅₀ = 6.48 for both) [2]. The 6-fold human isoform selectivity of bumetanide provides a pharmacological window that furosemide lacks.

NKCC1 NKCC2 Cation-chloride cotransporter Ion transport Chloride homeostasis

Renal Tissue Affinity: 3-Fold Higher Kidney Affinity for Bumetanide vs. Furosemide at Maximal Diuresis

In a comparative tissue distribution study using radiolabeled compounds in anesthetized dogs, bumetanide was found to have approximately 3-fold higher affinity for renal tissue compared to furosemide. At one minute after maximal diuresis, renal tissue concentrations of bumetanide relative to plasma were 3-fold greater than those observed for furosemide [1]. Plasma protein binding was comparable between the two drugs (86–91%), and both compounds were excreted predominantly as unchanged drug in urine (86–99%) within 30 minutes of intravenous administration, indicating that differences in renal tissue affinity rather than plasma protein binding or metabolism contribute to the observed diuretic potency differences [1]. In the same study, intravenous dose-response data confirmed that bumetanide was approximately 30-fold more potent than furosemide in enhancing sodium excretion [1].

Tissue distribution Renal pharmacology Diuretic mechanism Drug targeting

Bilirubin Displacement: Significantly Less Bilirubin Displacement at Therapeutic Concentrations

In a comparative study evaluating protein binding and bilirubin displacement in pooled adult and cord serum, bumetanide was highly protein bound (96.7%), similar to published values for furosemide (97.2%) [1]. However, at 'presumed therapeutic' plasma concentrations (furosemide 1–2 mg/L; bumetanide 0.5 mg/L), bumetanide displaced significantly less bilirubin from albumin in cord blood than furosemide (P < 0.001) [1]. This differential bilirubin-displacing property is clinically meaningful because displacement of bilirubin from albumin increases the free (unbound) bilirubin fraction, elevating the risk of kernicterus in neonates with hyperbilirubinemia. The study authors concluded that bumetanide might be more prudent to use than furosemide in sick neonates with hyperbilirubinemia [1].

Neonatal pharmacology Hyperbilirubinemia Plasma protein binding Drug safety

Equivalent Dosing Across Loop Diuretics: Bumetanide 1 mg = Furosemide 40 mg Oral = Torsemide 10–20 mg

Standardized dose equivalence tables from authoritative sources establish clear conversion ratios among loop diuretics. According to Society of Critical Care Medicine guidance, bumetanide 1 mg IV or oral is equivalent to furosemide 40 mg oral, furosemide 20 mg IV, and torsemide 20 mg oral [1]. A comprehensive 2024 comparative pharmacology table confirms these equivalencies: bumetanide oral bioavailability 80–100% with 1 mg equivalent dose; furosemide oral bioavailability 10–100% (average 50%) with 40 mg equivalent dose; torsemide oral bioavailability 80–100% with 20 mg equivalent dose [2]. The 1 mg bumetanide dose is identical for both oral and IV administration due to its high oral bioavailability, whereas furosemide requires a 2:1 oral-to-IV dose adjustment due to its erratic absorption [3]. This dose consistency across administration routes simplifies clinical conversion and formulary substitution protocols.

Dose conversion Loop diuretic equivalence Clinical pharmacology Formulary management

Evidence-Based Procurement and Application Scenarios for Bumetanide CAS 28395-03-1


Neonatal Edema Management with Reduced Kernicterus Risk

Bumetanide should be prioritized over furosemide for diuretic therapy in neonates with hyperbilirubinemia or those at elevated risk for kernicterus. Direct head-to-head evidence demonstrates that at therapeutic plasma concentrations (bumetanide 0.5 mg/L vs. furosemide 1–2 mg/L), bumetanide displaces significantly less bilirubin from albumin in cord serum (P < 0.001) [1]. This reduced bilirubin displacement translates to a lower free bilirubin fraction and decreased neurotoxicity risk. Procurement of bumetanide for neonatal intensive care unit formularies is supported by this quantitative safety differentiation, which is not available with generic furosemide substitution.

NKCC1-Focused Research Requiring Isoform Selectivity

Investigators studying NKCC1-mediated chloride transport in neuronal, epithelial, or non-renal tissues should select bumetanide as the pharmacological tool of choice. In Xenopus oocyte expression systems, bumetanide inhibits human NKCC1A with an IC₅₀ of 0.68 μM and human NKCC2A with an IC₅₀ of 4.0 μM, representing an approximately 6-fold selectivity for NKCC1 [1]. Furosemide does not exhibit this isoform discrimination, inhibiting both rat NKCC1 and NKCC2 with similar potency (pIC₅₀ ~5.15–5.21) [2]. Bumetanide is identified in the literature as the only available selective NKCC1 inhibitor, making it indispensable for experiments where NKCC2-mediated diuretic effects must be minimized or where NKCC1-specific pharmacology is under investigation [1].

Chronic Edema Management Requiring Consistent Oral Bioavailability

Bumetanide is indicated for patients with heart failure, hepatic cirrhosis, or renal disease-associated edema where predictable diuretic response is essential. Its oral bioavailability of 80–100% provides consistent absorption, in contrast to furosemide's highly variable 10–100% bioavailability (mean ~50%) [1]. In acute decompensated heart failure, bumetanide delivers a greater furosemide-equivalent urine output response (52 ± 46 mL/mg vs. 33 ± 25 mL/mg; P = 0.007) [2]. The 1 mg bumetanide dose is equivalent to 40 mg oral furosemide, enabling lower pill burden and simplified oral-to-IV transition without dose recalculation [3]. These properties support formulary inclusion of bumetanide for patients with erratic furosemide absorption or those transitioning between care settings.

Advanced Chronic Kidney Disease with Reduced Diuretic Responsiveness

Bumetanide may be preferred over furosemide in select patients with advanced chronic kidney disease (CKD), though with important dose adjustments. In patients with severe CKD (GFR 2.7–10.7 mL/min), bumetanide 8 mg IV produced significant increases in water and sodium excretion, with some patients achieving sodium excretion exceeding 50% of filtered load—indicating proximal tubular effects not typically observed at standard doses [1]. However, the conventional 40:1 potency ratio does not hold in advanced CKD: in comparative analysis, bumetanide 8 mg was less potent than furosemide 250 mg, a deviation from the 1:40 ratio observed in normal renal function [1]. Procurement for CKD applications requires awareness that higher absolute doses may be needed, and the therapeutic window must be carefully managed due to dose-dependent muscle pain and stiffness reported at GFR < 5.3 mL/min [1].

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